molecular formula C4H3Cl3N2O2 B14620109 2-Diazonio-1-(2,2,2-trichloroethoxy)ethen-1-olate CAS No. 60719-24-6

2-Diazonio-1-(2,2,2-trichloroethoxy)ethen-1-olate

Cat. No.: B14620109
CAS No.: 60719-24-6
M. Wt: 217.43 g/mol
InChI Key: UCEJHTUEWOGUEL-UHFFFAOYSA-N
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Description

2-Diazonio-1-(2,2,2-trichloroethoxy)ethen-1-olate is a chemical compound known for its unique structure and reactivity This compound is characterized by the presence of a diazonium group and a trichloroethoxy group attached to an ethenolate backbone

Preparation Methods

The synthesis of 2-Diazonio-1-(2,2,2-trichloroethoxy)ethen-1-olate typically involves the reaction of a suitable precursor with a diazonium salt under controlled conditions. The reaction conditions often include low temperatures and the presence of a strong acid to stabilize the diazonium ion. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Diazonio-1-(2,2,2-trichloroethoxy)ethen-1-olate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of substituted products.

Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Diazonio-1-(2,2,2-trichloroethoxy)ethen-1-olate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s reactivity makes it useful in labeling and modifying biological molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Diazonio-1-(2,2,2-trichloroethoxy)ethen-1-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is particularly reactive and can form covalent bonds with nucleophiles, leading to the modification of target molecules. The trichloroethoxy group can also participate in reactions, adding to the compound’s versatility.

Comparison with Similar Compounds

Similar compounds to 2-Diazonio-1-(2,2,2-trichloroethoxy)ethen-1-olate include:

These compounds share structural similarities but differ in their specific substituents, leading to variations in reactivity and applications. The presence of the trichloroethoxy group in this compound makes it unique and imparts distinct chemical properties.

Properties

CAS No.

60719-24-6

Molecular Formula

C4H3Cl3N2O2

Molecular Weight

217.43 g/mol

IUPAC Name

2,2,2-trichloroethyl 2-diazoacetate

InChI

InChI=1S/C4H3Cl3N2O2/c5-4(6,7)2-11-3(10)1-9-8/h1H,2H2

InChI Key

UCEJHTUEWOGUEL-UHFFFAOYSA-N

Canonical SMILES

C(C(Cl)(Cl)Cl)OC(=O)C=[N+]=[N-]

Origin of Product

United States

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